molecular formula C22H26N6O3 B11610393 6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

Cat. No.: B11610393
M. Wt: 422.5 g/mol
InChI Key: UALMYNCWPIAVAP-UHFFFAOYSA-N
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Description

6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8400^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is a complex organic compound with a unique structure that includes multiple heterocyclic rings and functional groups

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves multiple steps, including the formation of heterocyclic rings and the introduction of various functional groups. The synthetic route typically starts with the preparation of intermediate compounds, which are then subjected to cyclization and functionalization reactions under specific conditions. Common reagents used in these reactions include phosphorus oxychloride, sodium hydride, and dimethyl carbonate .

Industrial Production Methods

Industrial production of this compound may involve optimized synthetic routes to increase yield and reduce costs. These methods often include the use of continuous flow reactors and advanced purification techniques to ensure the high purity of the final product .

Chemical Reactions Analysis

Types of Reactions

6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide undergoes various chemical reactions, including:

Common Reagents and Conditions

Common reagents used in these reactions include phosphorus oxychloride, sodium hydride, and dimethyl carbonate. Reaction conditions such as temperature, solvent, and reaction time are optimized to achieve the desired products .

Major Products Formed

The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation reactions may yield oxidized derivatives, while substitution reactions can produce various substituted analogs .

Scientific Research Applications

Mechanism of Action

The mechanism of action of 6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide involves its interaction with specific molecular targets and pathways. The compound may bind to enzymes or receptors, modulating their activity and leading to various biological effects. The exact molecular targets and pathways involved depend on the specific application and context of use .

Comparison with Similar Compounds

Similar Compounds

Uniqueness

6-imino-11-methyl-7-[2-(morpholin-4-yl)ethyl]-2-oxo-N-(prop-2-en-1-yl)-1,7,9-triazatricyclo[8.4.0.0^{3,8}]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide is unique due to its specific combination of functional groups and heterocyclic rings, which confer distinct chemical and biological properties. This uniqueness makes it a valuable compound for various scientific research applications .

Properties

Molecular Formula

C22H26N6O3

Molecular Weight

422.5 g/mol

IUPAC Name

6-imino-11-methyl-7-(2-morpholin-4-ylethyl)-2-oxo-N-prop-2-enyl-1,7,9-triazatricyclo[8.4.0.03,8]tetradeca-3(8),4,9,11,13-pentaene-5-carboxamide

InChI

InChI=1S/C22H26N6O3/c1-3-6-24-21(29)16-14-17-20(25-19-15(2)5-4-7-28(19)22(17)30)27(18(16)23)9-8-26-10-12-31-13-11-26/h3-5,7,14,23H,1,6,8-13H2,2H3,(H,24,29)

InChI Key

UALMYNCWPIAVAP-UHFFFAOYSA-N

Canonical SMILES

CC1=CC=CN2C1=NC3=C(C2=O)C=C(C(=N)N3CCN4CCOCC4)C(=O)NCC=C

Origin of Product

United States

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